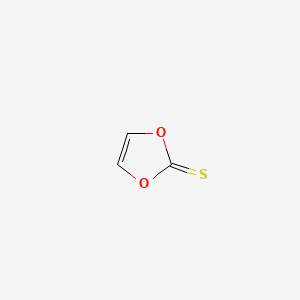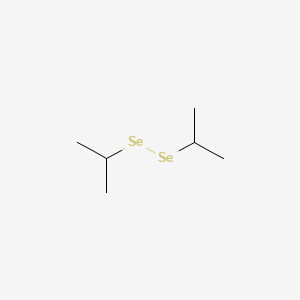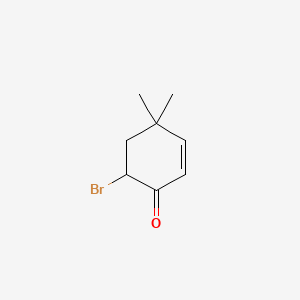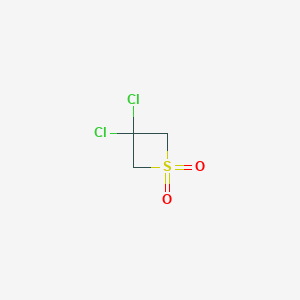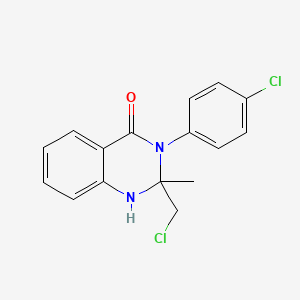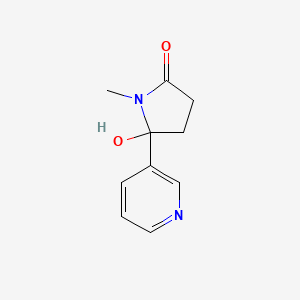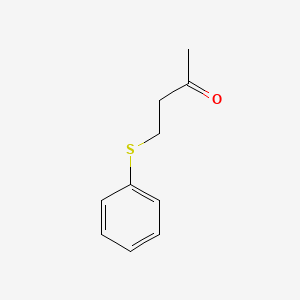
4-Phenylsulfanyl-butan-2-one
Vue d'ensemble
Description
4-Phenylsulfanyl-butan-2-one is a compound that has been isolated from marine-related natural products . It has been found to have multiple biological activities, including neuroprotection and potent anti-inflammatory effects . It has also been shown to suppress melanin synthesis and melanosome maturation in vitro and in vivo .
Synthesis Analysis
The compound 4-Phenylsulfanyl-butan-2-one was synthesized as part of a search for new and efficient substances for hyper-pigmentation prevention and skin whitening .Molecular Structure Analysis
The molecular structure of 4-Phenylsulfanyl-butan-2-one is C10H14OS .Chemical Reactions Analysis
4-Phenylsulfanyl-butan-2-one has been found to inhibit pigment generation processes in mushroom tyrosinase platform assay, probably through the suppression of tyrosinase activity to be a non-competitive inhibitor of tyrosinase .Applications De Recherche Scientifique
Anti-melanogenic Properties in Cosmetology
4-Phenylsulfanyl-butan-2-one demonstrates significant anti-melanogenic properties, making it a potential agent for skin whitening in medical cosmetology. It inhibits melanin production and tyrosinase activity more effectively than other known compounds, such as arbutin and PTU. This inhibition occurs through non-competitive inhibition of tyrosinase, reduction in the expression of melanin synthesis-related proteins, and considerable suppression of melanogenesis in vivo, as shown in a zebrafish model (Wu et al., 2015).
Anti-inflammatory Effects in Monocytes
4-Phenylsulfanyl-butan-2-one exhibits potent anti-inflammatory effects. It suppresses CCL-1 production in human monocytes by modulating intracellular signaling pathways such as the mitogen-activated protein kinase and nuclear factor-κB pathways. This suppression is mediated through epigenetic regulation, specifically by downregulating histone H3 and H4 acetylation, suggesting a potential role in treating allergic inflammation (Tsai et al., 2022).
Neuroprotective Effect in Optic Nerve Crush Model
In a rat model subjected to optic nerve crush, 4-Phenylsulfanyl-butan-2-one showed neuroprotective effects. It preserved retinal ganglion cells (RGCs) density and visual function significantly better than control treatments. The compound achieves this by exhibiting anti-apoptotic properties and suppressing inflammatory responses, including the inhibition of inducible nitric oxide synthase and cyclooxygenase-2 expression in retinas (Chien et al., 2016).
Electrocatalytic Hydrogenation in Organic Synthesis
4-Phenylsulfanyl-butan-2-one has been utilized in electrochemical studies, specifically in the electrocatalytic hydrogenation of related compounds. This application is significant in the field of organic synthesis, offering insights into the production of compounds with specific structural and functional characteristics (Bryan & Grimshaw, 1997).
Anti-Inflammatory Effect in Retinal Pigment Epithelium Cells
Research suggests that 4-Phenylsulfanyl-butan-2-one can attenuate the inflammatory response induced by amyloid-beta oligomers in retinal pigment epithelium cells. This finding is crucial for age-related macular degeneration (AMD) treatment, as the compound can decrease the elevated expressions of TNF-α, COX-2, and iNOS in ARPE-19 cells without causing cytotoxicity (Varinthra et al., 2020).
Mécanisme D'action
Orientations Futures
While 4-Phenylsulfanyl-butan-2-one has shown promise in several areas, including skin whitening and anti-inflammatory effects, more research is needed to fully understand its potential applications and mechanisms of action . Future studies could explore its potential uses in medical cosmetology and its effects on other types of cells and biological processes.
Propriétés
IUPAC Name |
4-phenylsulfanylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQQWFLSHDKPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286414 | |
| Record name | 4-Phenylsulfanyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylsulfanyl-butan-2-one | |
CAS RN |
6110-01-6 | |
| Record name | NSC45650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylsulfanyl-butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



